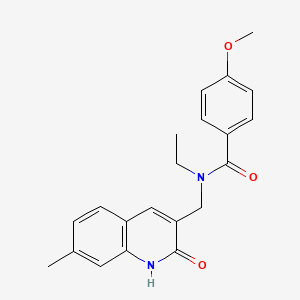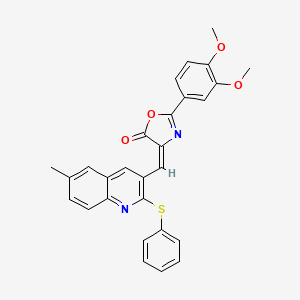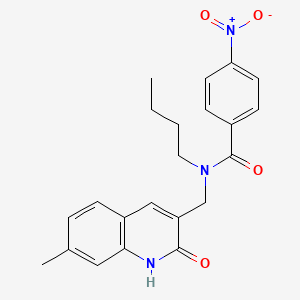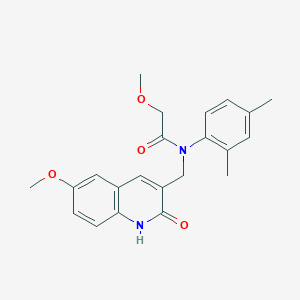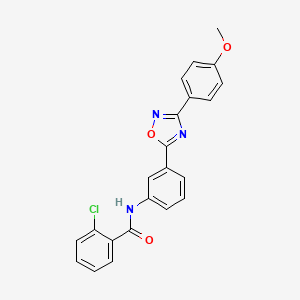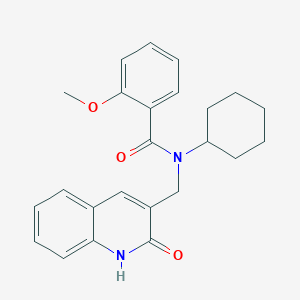
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide, also known as DFP-10825, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It was first synthesized in 2011 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
作用机制
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide works by binding to specific enzymes in the body, thereby preventing them from carrying out their normal functions. In particular, it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. By blocking this enzyme, N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide can induce cell death in cancer cells and reduce the severity of certain neurological conditions.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibitory effects on PARP-1, it has also been shown to modulate the activity of several other enzymes and signaling pathways. These effects can lead to changes in cellular metabolism, gene expression, and other important biological processes.
实验室实验的优点和局限性
One advantage of using N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is that it is a highly specific inhibitor of PARP-1, which can make it useful for studying the role of this enzyme in various biological processes. However, one limitation is that it may not be suitable for use in certain experimental systems or models, depending on the specific research question being addressed.
未来方向
There are several potential future directions for research on N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and neurodegenerative disorders. Another potential direction is the exploration of its effects on other enzymes and signaling pathways, which could lead to new insights into the mechanisms of cellular metabolism and gene expression. Additionally, further studies may be needed to determine the optimal dosage and administration protocols for this compound in different experimental systems.
合成方法
The synthesis of N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of piperidine with 2,4-difluorobenzaldehyde, followed by the addition of 3,4-dimethoxybenzenesulfonyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
N-(2,4-difluorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells, as well as in the development of certain neurological conditions.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S/c1-28-18-6-4-15(12-19(18)29-2)30(26,27)24-9-7-13(8-10-24)20(25)23-17-5-3-14(21)11-16(17)22/h3-6,11-13H,7-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBBNVCZPVYQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B7720406.png)
